![molecular formula C16H15ClN2 B13859107 3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a chlorophenyl group attached to a propan-2-yl side chain, which is further connected to an indazole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and 2-bromo-1-phenylpropan-1-one.
Formation of Intermediate: The first step involves the condensation of 4-chlorobenzaldehyde with 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the indazole core.
Final Product: The final step involves the purification of the product using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反应分析
Types of Reactions
3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
科学研究应用
3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
作用机制
The mechanism of action of 3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, leading to a biological response.
Inhibition of Enzymes: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine
- 3-(4-chlorophenyl)-2-methylpropane
- 2-(4-chlorophenyl)-1H-indole
Uniqueness
3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its indazole core and chlorophenyl group contribute to its versatility in various chemical reactions and potential therapeutic applications.
属性
分子式 |
C16H15ClN2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC 名称 |
3-[2-(4-chlorophenyl)propan-2-yl]-2H-indazole |
InChI |
InChI=1S/C16H15ClN2/c1-16(2,11-7-9-12(17)10-8-11)15-13-5-3-4-6-14(13)18-19-15/h3-10H,1-2H3,(H,18,19) |
InChI 键 |
VUAZTTLUAMNFIY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)Cl)C2=C3C=CC=CC3=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
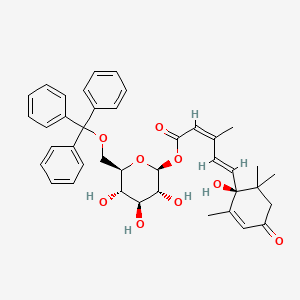
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
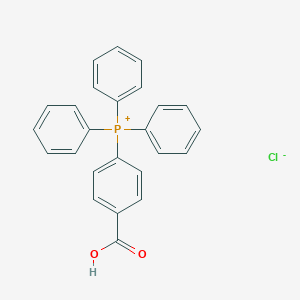

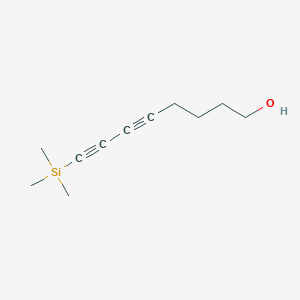
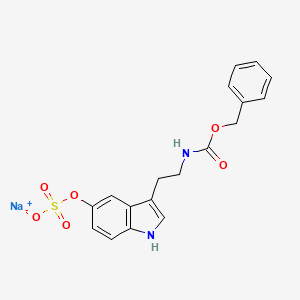
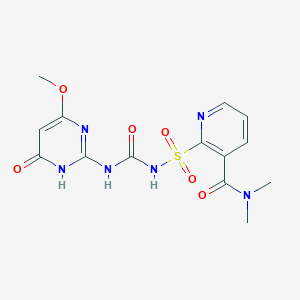
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
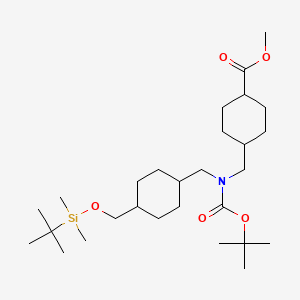
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
